molecular formula C20H23NO5 B593111 Deamino-Tyr-Tyr ethyl ester CAS No. 135313-59-6

Deamino-Tyr-Tyr ethyl ester

Cat. No.: B593111
CAS No.: 135313-59-6
M. Wt: 357.406
InChI Key: BRNNQLLASRVTMB-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Deamino-Tyr-Tyr ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Deamino-Tyr-Tyr ethyl ester involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deamino-Tyr-Tyr ethyl ester is unique due to its specific structural features, such as the absence of an amino group and the presence of an ethyl ester group. These characteristics contribute to its distinct chemical properties and reactivity .

Properties

IUPAC Name

ethyl (2S)-3-(4-hydroxyphenyl)-2-[3-(4-hydroxyphenyl)propanoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-2-26-20(25)18(13-15-5-10-17(23)11-6-15)21-19(24)12-7-14-3-8-16(22)9-4-14/h3-6,8-11,18,22-23H,2,7,12-13H2,1H3,(H,21,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNNQLLASRVTMB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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